Foreword: The Architectural Value of Bifunctional Scaffolds
Foreword: The Architectural Value of Bifunctional Scaffolds
An In-Depth Technical Guide to 5-(4-formylphenyl)furan-2-carboxylic acid (CAS 400744-65-2)
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic value of a molecule is often defined by its architectural potential. 5-(4-formylphenyl)furan-2-carboxylic acid is a prime exemplar of such a molecule. Its rigid furan-phenyl backbone provides a defined spatial orientation, while the orthogonal reactivity of its terminal carboxylic acid and aldehyde functionalities offers a gateway to diverse chemical transformations. This guide provides a deep dive into the synthesis, properties, and synthetic utility of this compound, presenting not just protocols, but the underlying chemical logic to empower researchers in its application.
Molecular Profile and Physicochemical Properties
5-(4-formylphenyl)furan-2-carboxylic acid is an organic compound characterized by a central furan ring substituted at the 5-position with a formyl-bearing phenyl group and at the 2-position with a carboxylic acid.[1] This arrangement of a furan core linking an aromatic aldehyde and a carboxylic acid makes it a bifunctional heterocyclic building block, valuable in the synthesis of more complex molecules for pharmaceuticals and materials.[1][2]
dot graph { layout=neato; node [shape=none, margin=0]; mol [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=10365738&t=l", label=""]; caption [label="Figure 1: Chemical Structure of 5-(4-formylphenyl)furan-2-carboxylic acid", fontsize=10]; }
Table 1: Physicochemical and Computational Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 400744-65-2 | N/A |
| Molecular Formula | C₁₂H₈O₄ | ChemScene[3] |
| Molecular Weight | 216.19 g/mol | N/A |
| Appearance | Expected to be a tan or off-white solid | LookChem[4] |
| Melting Point | >250 °C (Decomposition may occur) | Inferred from similar compounds[5] |
| Solubility | Soluble in polar organic solvents like DMSO, DMF; sparingly soluble in water | Inferred from structure[1] |
| H-Bond Acceptors | 4 | ChemScene[3] |
| H-Bond Donors | 1 | ChemScene[3] |
| Rotatable Bonds | 2 | ChemScene[3] |
| Topological Polar Surface Area (TPSA) | 74.6 Ų | ChemScene[3] |
| LogP | 2.25 (Predicted) | N/A |
| SMILES | O=Cc1ccc(cc1)c2ccc(o2)C(=O)O | ChemScene[3] |
| InChIKey | SHNRXUWGUKDPMA-UHFFFAOYSA-N | CymitQuimica[1] |
Synthesis Pathway: A Two-Step Approach via Suzuki-Miyaura Coupling
The most logical and widely applicable synthetic route to 5-(4-formylphenyl)furan-2-carboxylic acid and its analogs is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by saponification (hydrolysis) of the resulting ester.[5] This strategy is advantageous due to the commercial availability of the starting materials, the high functional group tolerance of the Suzuki coupling, and generally high yields.[6]
The causality behind this two-step approach is rooted in protecting the reactive carboxylic acid. Starting with the methyl ester of 5-bromofuran-2-carboxylic acid prevents unwanted side reactions that could occur with a free carboxylic acid under the basic conditions of the Suzuki coupling.
The Suzuki-Miyaura Coupling Mechanism
The reaction proceeds via a well-established catalytic cycle.[7] Understanding this mechanism is crucial for troubleshooting and optimization.
-
Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-bromine bond of the furan ester, forming a Pd(II) complex.
-
Transmetalation: The boronic acid is activated by the base (e.g., forming a borate complex), which facilitates the transfer of the formylphenyl group from boron to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the new carbon-carbon bond of the product and regenerating the Pd(0) catalyst to re-enter the cycle.[6][7]
Detailed Experimental Protocol
This protocol is adapted from established procedures for similar 5-aryl-furan-2-carboxylic acids.[5]
Step 1: Synthesis of Methyl 5-(4-formylphenyl)furan-2-carboxylate
-
Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 5-bromofuran-2-carboxylate (1.0 eq), (4-formylphenyl)boronic acid (1.2 eq), and a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 eq).
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical as the Pd(0) species active in the catalytic cycle can be oxidized by atmospheric oxygen.
-
Solvent and Base Addition: Add anhydrous 1,4-dioxane as the solvent, followed by an aqueous solution of sodium carbonate (Na₂CO₃, 2.0 M, 2.0 eq). The base is essential for activating the boronic acid for the transmetalation step.[8]
-
Reaction: Heat the reaction mixture to 90 °C and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, cool the mixture to room temperature. Filter it through a pad of Celite to remove the palladium catalyst. Dilute the filtrate with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the pure ester intermediate.
Step 2: Hydrolysis to 5-(4-formylphenyl)furan-2-carboxylic acid
-
Saponification: Dissolve the purified methyl ester intermediate (1.0 eq) in a 2:1 mixture of water and methanol. Add sodium hydroxide (NaOH, 3.0 eq).
-
Reaction: Heat the mixture to reflux and stir for 3-4 hours, monitoring by TLC until the starting material is consumed.
-
Acidification and Extraction: Cool the reaction mixture and partially concentrate it in vacuo to remove the methanol. Adjust the pH of the remaining aqueous solution to ~3-4 by the dropwise addition of 1 M hydrochloric acid (HCl). The acidic product will precipitate.
-
Isolation: Extract the aqueous phase multiple times with ethyl acetate. Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the final product as a solid. No further purification is typically necessary if the ester was pure.[5]
Spectroscopic Characterization Profile
Authenticating the structure of the synthesized compound is paramount. The following are the expected spectroscopic signatures based on its structure and data from analogous compounds.[5]
-
¹H NMR (DMSO-d₆):
-
~13.4 ppm (broad singlet, 1H): The acidic proton of the carboxylic acid (COOH), which is exchangeable with D₂O.
-
~10.0 ppm (singlet, 1H): The aldehyde proton (-CHO).
-
~8.0-8.2 ppm (doublet, 2H): Aromatic protons ortho to the aldehyde group.
-
~7.9-8.1 ppm (doublet, 2H): Aromatic protons meta to the aldehyde group.
-
~7.4-7.5 ppm (doublet, 1H): Furan proton H3.
-
~7.3-7.4 ppm (doublet, 1H): Furan proton H4.
-
-
¹³C NMR (DMSO-d₆):
-
~192 ppm: Aldehyde carbonyl carbon (CHO).
-
~159 ppm: Carboxylic acid carbonyl carbon (COOH).
-
~155-160 ppm: Furan C5 (attached to the phenyl ring).
-
~146-148 ppm: Furan C2 (attached to the COOH).
-
~130-136 ppm: Phenyl quaternary carbons.
-
~125-130 ppm: Phenyl CH carbons.
-
~120 ppm: Furan C3.
-
~112 ppm: Furan C4.
-
-
FT-IR (ATR):
-
~3200-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
~1700-1680 cm⁻¹ (strong): C=O stretch of the aldehyde.
-
~1680-1660 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
-
~1600, 1580, 1450 cm⁻¹: Aromatic C=C stretching vibrations.
-
-
High-Resolution Mass Spectrometry (HRMS-ESI):
-
Calculated for C₁₂H₇O₄⁻ [M-H]⁻: 215.0344. Found: ~215.034x.
-
Chemical Reactivity and Synthetic Utility
The power of 5-(4-formylphenyl)furan-2-carboxylic acid lies in the distinct reactivity of its two primary functional groups. This allows for selective, stepwise modifications, making it a highly valuable scaffold for building molecular complexity.
-
At the Aldehyde: The formyl group is a classic electrophilic handle. It readily undergoes nucleophilic addition and related reactions such as:
-
Reductive Amination: To introduce diverse amine functionalities, a cornerstone of medicinal chemistry for modulating solubility and target engagement.
-
Wittig Reaction: To form carbon-carbon double bonds, enabling the extension of conjugated systems or the attachment of other molecular fragments.
-
Oxidation: Can be oxidized to a second carboxylic acid, yielding a symmetric dicarboxylic acid linker, useful for metal-organic frameworks (MOFs) or polyesters.[9]
-
-
At the Carboxylic Acid: This group is ideal for forming stable linkages.
-
Amide Coupling: Using standard coupling reagents (e.g., HATU, EDC), it can be readily converted into amides, connecting it to peptides, amines, or other scaffolds.
-
Esterification: Can be converted to various esters to modify properties like lipophilicity or to serve as a prodrug moiety.
-
Reduction: Can be selectively reduced to a primary alcohol, transforming the molecule into a hydroxymethyl-aldehyde derivative.
-
This orthogonal reactivity profile allows for a programmed, multi-step synthesis where one functional group can be modified while the other remains intact (or is suitably protected), providing precise control over the final molecular structure.
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety protocols must be followed.
-
Hazard Classification: While specific data for this compound is limited, it should be handled as a hazardous substance. It is classified as an irritant.[4]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong bases or oxidizing agents.[10]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
5-(4-formylphenyl)furan-2-carboxylic acid is more than just a chemical intermediate; it is a strategic synthon for creating molecular diversity. Its robust synthesis via the Suzuki-Miyaura coupling makes it accessible, while its bifunctional nature provides a platform for controlled, sequential chemical modifications. For researchers in drug development, its rigid core can be used to systematically probe pharmacophores in defined regions of chemical space. For materials scientists, it offers a versatile linker for constructing advanced polymers and frameworks. A thorough understanding of its synthesis, reactivity, and properties, as outlined in this guide, is the key to unlocking its full potential.
References
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ResearchGate. (n.d.). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. Retrieved from [Link]
-
ResearchGate. (2013). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. Retrieved from [Link]
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ResearchGate. (2002). Vibrational spectroscopic investigations of 5-(4-fluor-phenyl)-furan-2 carbaldehyde. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). cis-Mevinphos. Retrieved from [Link]
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MDPI. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Weber. (2023). Safety Data Sheet. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
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Arkivoc. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Retrieved from [Link]
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ResearchGate. (2017). Mechanism of formation of 5-formyl-2-furoic acid (9) from HexA model.... Retrieved from [Link]
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Encyclopedia.pub. (2022). Synthesis of 2,5-Furandicarboxylic Acid. Retrieved from [Link]
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LookChem. (n.d.). Cas 13529-17-4,5-FORMYL-2-FURANCARBOXYLIC ACID. Retrieved from [Link]
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ACS Publications. (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H₂ Production Using Alkal. Retrieved from [Link]
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NIST. (n.d.). 2-Furancarboxylic acid. Retrieved from [Link]
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